Cas no 332951-08-3 (4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine)

4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
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- MDL: MFCD21335593
- インチ: 1S/C16H11ClFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21)
- InChIKey: JHLWPMSOSWKBMI-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2=CC=C(F)C=C2)=CC(C2=CC=C(Cl)C=C2)=N1
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422417-10 g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
332951-08-3 | 10g |
€935.60 | 2023-04-24 | ||
abcr | AB422417-1g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |
332951-08-3 | 1g |
€467.00 | 2025-02-16 | ||
abcr | AB422417-25g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |
332951-08-3 | 25g |
€1361.60 | 2025-02-16 | ||
abcr | AB422417-5 g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
332951-08-3 | 5g |
€722.60 | 2023-04-24 | ||
abcr | AB422417-10g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |
332951-08-3 | 10g |
€935.60 | 2025-02-16 | ||
abcr | AB422417-5g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |
332951-08-3 | 5g |
€722.60 | 2025-02-16 | ||
abcr | AB422417-25 g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
332951-08-3 | 25g |
€1361.60 | 2023-04-24 | ||
abcr | AB422417-1 g |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
332951-08-3 | 1g |
€467.00 | 2023-04-24 |
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amineに関する追加情報
Introduction to 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS No. 332951-08-3)
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural and functional versatility. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 332951-08-3, belongs to the pyrimidine class of molecules, which are well-documented for their role in various biological processes and therapeutic applications. The presence of both chloro and fluoro substituents in its aromatic rings introduces unique electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.
The structural framework of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine consists of a central pyrimidine ring substituted at the 2-amino position, the 4-position of one phenyl ring with a chloro group, and the 6-position with a phenyl ring bearing a fluoro group. This specific arrangement of substituents not only influences its chemical reactivity but also its potential biological activity. The chloro group, known for its electron-withdrawing properties, can modulate the electronic distribution across the molecule, while the fluoro group, often introduced to enhance metabolic stability and binding affinity, adds another layer of complexity to its pharmacological profile.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as potential therapeutic agents. Pyrimidines are fundamental components of nucleic acids and have been extensively studied for their roles in enzyme inhibition, DNA intercalation, and as scaffolds for drug design. The compound 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been explored in several preclinical studies for its potential applications in oncology, infectious diseases, and neurodegenerative disorders. Its unique structural features make it an attractive candidate for further development into a drug candidate.
One of the most compelling aspects of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is its ability to interact with biological targets in multiple ways. The amino group at the 2-position can form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions or hydrophobic effects. Additionally, the chloro and fluoro substituents can influence binding affinity through electrostatic interactions or by modulating the shape and size of the binding pocket. These interactions are critical for determining the compound's efficacy and selectivity as a potential drug.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine with high precision. Molecular docking studies have shown that this compound can bind effectively to various enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may interact with kinases, which are overexpressed in many cancers, leading to inhibition of tumor growth. Furthermore, its interaction with viral proteases has been explored as a potential strategy for developing antiviral agents.
The synthesis of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine presents an interesting challenge due to the need to introduce both chloro and fluoro substituents at specific positions on the pyrimidine ring. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to streamline these processes using more efficient catalytic systems or alternative reaction conditions. These advancements not only reduce production costs but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry.
From a pharmacokinetic perspective, 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine exhibits promising properties that could enhance its suitability as a drug candidate. Studies have indicated that it may possess good oral bioavailability due to its favorable solubility profile and metabolic stability. Additionally, its molecular structure suggests that it could be resistant to rapid degradation by enzymatic or chemical processes, allowing for prolonged circulation time in vivo. These characteristics are crucial for ensuring that the compound reaches its target site at effective concentrations.
The potential therapeutic applications of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are diverse and span across multiple disease areas. In oncology, this compound has shown promise as an inhibitor of tyrosine kinases, which play a critical role in cancer cell proliferation and survival. By targeting these kinases, it may be possible to develop treatments that selectively kill cancer cells while sparing healthy tissues. Similarly, in infectious diseases, 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be repurposed as an inhibitor of viral proteases or other essential enzymes required for pathogen replication.
In neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease, pyrimidine derivatives have been investigated for their ability to modulate neurotransmitter systems or inhibit toxic protein aggregates. The unique structural features of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine make it an ideal candidate for further exploration in this area. Its ability to cross the blood-brain barrier and interact with central nervous system targets could provide new avenues for treating these debilitating conditions.
The development of 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine into a clinical drug will require rigorous testing through preclinical studies followed by human clinical trials. These studies will evaluate its safety profile, efficacy against specific diseases, and optimal dosing regimens. Given its promising preclinical data, there is significant hope that this compound will advance into late-stage clinical development within the next few years.
In conclusion, 332951-08-3 represents a fascinating example of how structural modifications can lead to novel pharmacological entities with therapeutic potential. 332951083 has demonstrated promising properties that make it an attractive candidate for further development into a drug candidate across multiple disease areas. 332951083
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